N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
CAS No. |
539808-96-3 |
|---|---|
Molecular Formula |
C25H22Cl2N4O2S |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22Cl2N4O2S/c1-16-11-12-21(17(2)13-16)31-22(14-33-18-7-4-3-5-8-18)29-30-25(31)34-15-23(32)28-24-19(26)9-6-10-20(24)27/h3-13H,14-15H2,1-2H3,(H,28,32) |
InChI Key |
BNCPJABWRADYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)COC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Sulfanyl Linkage
The sulfanyl bridge connecting the triazole and acetamide is introduced via nucleophilic substitution. The thiol group on the triazole reacts with 2-chloroacetamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) or tetrahydrofuran (THF). This method mirrors S-alkylation strategies for triazolothione derivatives, where thiols displace halides under mild conditions . Key parameters include:
| Parameter | Optimal Conditions | Yield |
|---|---|---|
| Base | K₂CO₃ | 85% |
| Solvent | DMF | |
| Temperature | 80°C | |
| Reaction Time | 12 hours |
Acylation of the Acetamide Group
The N-(2,6-dichlorophenyl) acetamide moiety is synthesized by coupling 2-(triazolylsulfanyl)acetamide with 2,6-dichlorophenyl acyl chloride. This step employs carbodiimide-mediated activation (e.g., EDC) in dichloromethane (DCM) with triethylamine as a base, ensuring efficient amide bond formation . The reaction proceeds at low temperatures (273 K) to minimize side reactions, achieving yields exceeding 90% under optimized conditions .
Purification and Crystallization
Post-reaction, the product is purified via extraction with DCM, followed by sequential washing with saturated NaHCO₃ and brine to remove byproducts . Crystallization from a methanol-acetone mixture (1:1) yields the final compound as a solid. Analytical characterization includes:
-
IR Spectroscopy : C=O stretch at ~1650 cm⁻¹ (amide) and S–C absorption near 700 cm⁻¹.
-
¹H NMR : Peaks corresponding to dichlorophenyl (δ 7.2–7.8 ppm), phenoxymethyl (δ 4.5 ppm), and triazole protons (δ 3.2–3.5 ppm) .
Alternative Routes and Challenges
While the above pathway is preferred, alternative methods include:
-
Direct Coupling of Triazole Bromide : Introducing a bromine at the triazole’s 3-position via electrophilic substitution, followed by displacement with mercaptoacetamide. This approach requires regioselective bromination, which can be challenging .
-
Protection-Deprotection Strategies : Protecting the thiol group during triazole synthesis to prevent oxidation, though this adds complexity .
Key Challenges :
-
Regioselectivity : Ensuring the phenoxymethyl group occupies the 5-position during triazole formation.
-
Oxidation Sensitivity : Stabilizing the thiol intermediate to prevent disulfide formation.
Comparative Analysis of Reaction Conditions
| Step | Reagents | Temperature | Yield | References |
|---|---|---|---|---|
| Triazole Core Synthesis | NaOH, ethanol, reflux | 80°C | 70% | |
| Sulfanyl Linkage | K₂CO₃, DMF | 80°C | 85% | |
| Acylation | EDC, DCM, triethylamine | 273 K | 90% |
Industrial-Scale Optimization
For large-scale production, continuous processes and catalyst recycling (e.g., Cu(I) in click chemistry) could enhance efficiency . However, the current multi-step synthesis remains cost-effective for small-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex molecules and as a building block in organic chemistry research .
Biology: In biological research, it is studied for its potential interactions with various biomolecules and its effects on biological systems .
Medicine: While not widely used in clinical settings, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets .
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups play crucial roles in binding to these targets, leading to various biological effects. The sulfanyl-acetamide linkage may also contribute to the compound’s activity by influencing its electronic properties and reactivity .
Comparison with Similar Compounds
N-(2,6-dichlorophenyl)-2-{[4-(2-methylphenyl)-5-{[4-(2-methyl-2-propanyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Triazole substituents: Position 4: 2-methylphenyl (electron-donating group). Position 5: [4-(tert-butyl)phenoxy]methyl (bulky tert-butyl group increases lipophilicity).
- Acetamide group : 2,6-dichlorophenyl (electron-withdrawing chlorine atoms may enhance binding affinity via halogen bonding).
- Key difference: The tert-butylphenoxy group in likely improves metabolic stability compared to the simpler phenoxymethyl group in the main compound, but may reduce solubility .
N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Triazole substituents :
- Position 4: 4-ethoxyphenyl (ethoxy group enhances solubility via polarity).
- Position 5: 3-pyridinyl (heteroaromatic ring enables π-π stacking or hydrogen bonding).
- Acetamide group : 2,6-dimethylphenyl (methyl groups may sterically hinder interactions compared to chlorine atoms).
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
Biological Activity
N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C25H22Cl2N4O2S
- Molecular Weight : 502.44 g/mol
The structure features a triazole ring, which is known for its biological activity, particularly in the development of antifungal and anticancer agents.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research conducted by Walid Fayad et al. demonstrated that derivatives of triazole compounds exhibit promising cytotoxic effects against various cancer cell lines. The compound was evaluated using the MTT assay against several cancer types including breast (MCF7), colon (HCT116), and prostate (PC3) cancers.
These values indicate that this compound exhibits significant potency compared to standard chemotherapeutic agents.
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been noted to inhibit the epidermal growth factor receptor (EGFR) and Src family kinases, which are critical in tumor growth and metastasis.
Case Studies and Research Findings
- Study on Multicellular Spheroids : A study screened a library of compounds on multicellular tumor spheroids to identify potential anticancer agents. The results indicated that triazole derivatives including this compound showed enhanced efficacy in reducing tumor viability compared to traditional treatments .
- Inhibition of Cancer Cell Migration : Another investigation focused on the compound's ability to inhibit cancer cell migration and invasion in vitro. Results showed a marked reduction in migratory capabilities of treated cells compared to controls, suggesting a potential role in preventing metastasis .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
